An In-Depth Technical Guide to 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride: Synthesis, Characterization, and Properties
An In-Depth Technical Guide to 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride: Synthesis, Characterization, and Properties
Abstract
This technical guide provides a comprehensive overview of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of heterocyclic chemistry to present its anticipated physical and chemical properties, a proposed synthetic pathway, and detailed protocols for its characterization. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this and similar substituted hydrazinyl-triazoles.
Introduction and Molecular Overview
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and capacity for hydrogen bonding. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties. The introduction of a hydrazinyl group at the 5-position and a methyl group at the 1-position of the triazole ring, along with its formulation as a dihydrochloride salt, is expected to significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical parameters in drug design and development.
This guide will delve into the theoretical and extrapolated data for 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride, providing a robust framework for its synthesis and characterization.
Chemical Structure and Isomerism
The 1,2,4-triazole ring is a five-membered heterocycle with two carbon and three nitrogen atoms.[1] The IUPAC name for the target compound is 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride. The position of the methyl group on the nitrogen atom is crucial, and other isomers, such as the 4-methyl derivative, could potentially exist depending on the synthetic route.[2]
Physicochemical Properties
Predicted Physical Properties
The following table summarizes the predicted physical properties. It is crucial to note that these are computational estimates and should be verified experimentally.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₃H₉Cl₂N₅ | Inferred |
| Molecular Weight | 186.05 g/mol | Calculated |
| Physical Form | Expected to be a solid crystalline powder | Inferred from analogs |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from the dihydrochloride salt form[4] |
| Melting Point | Likely to be a high-melting solid, potentially decomposing at elevated temperatures | Inferred from related salts[5] |
Predicted Chemical Properties and Stability
The 1,2,4-triazole ring is an aromatic and generally stable system.[6] However, the hydrazinyl substituent introduces a reactive functional group.
-
Acidity/Basicity: The triazole ring possesses basic nitrogen atoms, and the hydrazinyl group is also basic. The dihydrochloride salt form indicates that two of the basic sites are protonated.
-
Reactivity: The free hydrazinyl group is a potent nucleophile and a reducing agent. It can readily react with aldehydes and ketones to form hydrazones.
-
Stability: As a dihydrochloride salt, the compound is expected to be more stable towards oxidation than its free base counterpart. However, it may be sensitive to strong bases, which would liberate the more reactive free hydrazine. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Synthesis and Purification
A plausible synthetic route to 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride can be designed based on established methods for the synthesis of substituted 1,2,4-triazoles.[2][4] The following proposed workflow starts from a methylated precursor.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride.
Step-by-Step Experimental Protocol
Step 1: S-Alkylation of 1-Methyl-1H-1,2,4-triazole-5-thione
-
To a solution of 1-methyl-1H-1,2,4-triazole-5-thione in a suitable solvent such as ethanol, add an equimolar amount of a base (e.g., sodium ethoxide).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a slight excess of methyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the completion of the reaction.
-
Remove the solvent under reduced pressure. The resulting crude 5-(methylthio)-1-methyl-1H-1,2,4-triazole can be used in the next step without further purification or purified by column chromatography.
Step 2: Hydrazinolysis
-
Dissolve the crude 5-(methylthio)-1-methyl-1H-1,2,4-triazole in ethanol.
-
Add an excess of hydrazine hydrate to the solution.[7]
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude free base of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole.
Step 3: Salt Formation
-
Dissolve the crude free base in a minimal amount of cold ethanol.
-
To this solution, add a solution of hydrochloric acid in ethanol (prepared by bubbling dry HCl gas through cold ethanol or from a commercial source) dropwise with stirring until the pH is acidic.
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the triazole ring proton, and exchangeable protons of the hydrazinium and ammonium groups. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or D₂O). |
| ¹³C NMR | Resonances for the methyl carbon and the two distinct carbons of the triazole ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (from the hydrazinium group), C-H stretching (from the methyl group), and C=N and N-N stretching of the triazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₃H₇N₅) should be observed. |
Purity Assessment
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated values for the molecular formula C₃H₉Cl₂N₅.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
Safety and Handling
While a specific safety data sheet for 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is not available, precautions should be taken based on the hazards of its components and related compounds.
-
Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[8]
-
1,2,4-Triazole: This class of compounds can be harmful if swallowed and may cause serious eye irritation.[9][10]
-
Hydrochloric Acid: The dihydrochloride salt can release HCl upon decomposition or reaction with bases.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[11]
Potential Applications in Research and Development
Substituted hydrazinyl-triazoles are versatile intermediates in the synthesis of more complex heterocyclic systems. The hydrazinyl moiety can be used to construct pyrazole rings, triazolothiadiazoles, and other fused ring systems with potential biological activities.[12] Given the established pharmacological importance of the 1,2,4-triazole nucleus, this compound serves as a valuable building block for the discovery of novel therapeutic agents.
Caption: Potential synthetic applications of the title compound.
Conclusion
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is a molecule with significant potential as a synthetic intermediate in medicinal chemistry. This guide has provided a comprehensive, albeit inferred, overview of its physicochemical properties, a detailed synthetic protocol, and methods for its characterization and safe handling. It is our hope that this document will facilitate further research and application of this and related compounds in the pursuit of novel scientific discoveries.
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